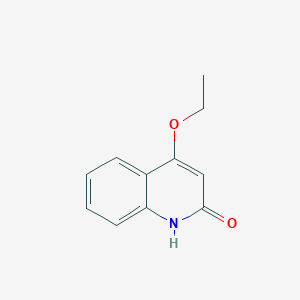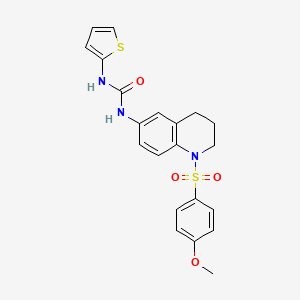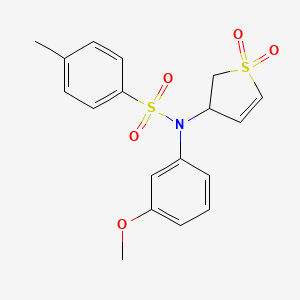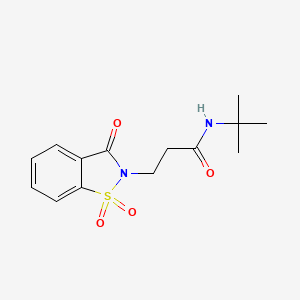
4-ethoxyquinolin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as substituted 4-methoxy-1H-quinolin-2-ones, has been described in the literature . The process involves several steps, starting with the synthesis of substituted 2, 4-dichloro quinoline from aniline (substituted), with malonic acid and phosphorous-oxychloride. In the second step, the substituted 2, 4 dichloro compounds are heated with freshly prepared methanolic sodium methoxide solution to give 2, 4-dimethoxy quinoline compounds .Scientific Research Applications
Antitumor Applications
4-ethoxyquinolin-2(1H)-one derivatives have shown promise in antitumor applications. A study demonstrated that a compound with a 4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold exhibited high antiproliferative activity and disrupted tumor vasculature, indicating potential as a tumor-vascular disrupting agent (Cui et al., 2017). Additionally, 4-chloroquinolines, including derivatives of 4-ethoxyquinolin-2(1H)-one, have been identified as key synthetic precursors for various anticancer agents (Mao et al., 2014).
Synthesis and Spectroscopy
The compound has also been a subject of interest in synthesis and spectroscopy studies. For instance, the regioselective preparation of 2-chloro-4-ethoxy-quinoline, an intermediate in synthesizing 2-substituted quinolones, was explored (Vontobel et al., 2020). Similarly, studies on the efficient preparation of 4-hydroxyquinolin-2(1H)-one derivatives have been conducted, highlighting their biological significance (Ishida et al., 2013).
Antimicrobial and Antioxidant Uses
Additionally, 4-ethoxyquinolin-2(1H)-one derivatives have shown antimicrobial activity. A novel compound synthesized using this derivative exhibited effective antimicrobial properties (Murugavel et al., 2017). Ethoxyquin, a related compound, has been used as an antioxidant in animal feed, indicating its potential in food preservation and safety applications (Blaszczyk et al., 2013).
Material Science and Corrosion Inhibition
In the field of material science, derivatives of 4-ethoxyquinolin-2(1H)-one have been studied for their corrosion inhibition properties. For instance, Schiff base compounds derived from this molecule were effective in inhibiting mild steel corrosion in acidic conditions (Khan et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-7-11(13)12-9-6-4-3-5-8(9)10/h3-7H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPWJYSHRMEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxyquinolin-2(1H)-one | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-but-2-enyl]-1-[(4-chlorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2762679.png)

![6-Acetyl-2-(2-((4-methoxyphenyl)thio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2762683.png)

![2-(2-Methoxy-phenyl)-benzo[de]isoquinoline-1,3-dione](/img/structure/B2762688.png)



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2762693.png)
![2-(4-fluorophenyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2762694.png)
![2-[(3-Chlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2762696.png)
![N-[(3-methoxyphenyl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2762698.png)
![1-[1-(Thiophene-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2762699.png)
